

Technical Safety & Handling Guide: 2-Bromo-2-phenylacetamide

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Compound of Interest

Compound Name: 2-Bromo-2-phenylacetamide

CAS No.: 19078-71-8

Cat. No.: B8787767

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CAS Number: 50916-31-9 (Unsubstituted) | Molecular Formula: C₈H₈BrNO | MW: 214.06 g/mol

Synonyms:

-Bromo-

-phenylacetamide; 2-Bromo-2-phenylacetic acid amide.

Part 1: Executive Technical Summary

For Research Use Only. **2-Bromo-2-phenylacetamide** is a highly reactive

-haloacetamide intermediate used primarily in the synthesis of heterocyclic compounds (e.g., oxazoles via the Cornforth synthesis) and as a covalent warhead in drug discovery. Unlike the more common 2-bromo-N-phenylacetamide (anilide derivative), this compound features a bromine atom on the benzylic carbon (

-position), significantly enhancing its electrophilicity and susceptibility to nucleophilic attack.

Critical Safety Directive: Treat this compound as a high-potency alkylating agent. Its mechanism of toxicity involves the rapid, irreversible alkylation of thiol groups (cysteine residues) in proteins. It is predicted to be a lachrymator and a potent skin sensitizer. Standard nitrile gloves may offer insufficient protection time; double-gloving or Silver Shield® laminates are recommended for prolonged handling.

Part 2: Chemical Identity & Physical Properties

Property	Data	Note
Structure	Ph-CH(Br)-CONH ₂	Benzylic bromide moiety is the reactive center.
Physical State	Solid (White to off-white crystalline)	Based on structural analogues.
Melting Point	~130–135 °C (Predicted)	Analogous to N-phenyl variant (132°C).
Solubility	DMSO, DMF, DCM, Methanol	Poorly soluble in water; hydrolyzes slowly.
Reactivity	High (Electrophile)	Reacts violently with strong nucleophiles (thiols, amines).

Part 3: Hazard Identification & Toxicology (E-E-A-T)

3.1 Core Hazards (GHS Classification - Predicted)

Based on the structural class of

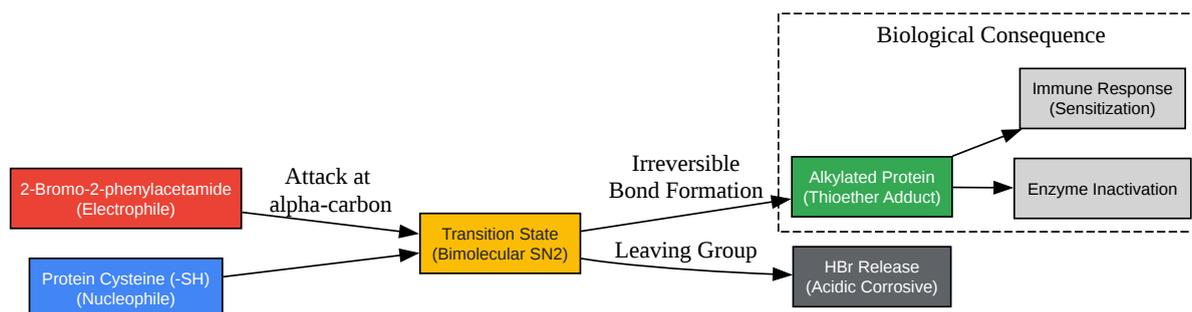
-bromoacetamides and benzylic halides.

- Signal Word: DANGER
- Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
- Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage.
- Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.
- Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation (Lachrymator).

3.2 Mechanism of Toxicity: Cysteine Alkylation

The primary hazard stems from the compound's ability to form stable thioether bonds with biological thiols. This is an irreversible modification that inactivates enzymes (e.g., GAPDH,

cysteine proteases) and depletes cellular glutathione.



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Caption: The SN2 alkylation mechanism where the benzylic carbon is attacked by a cysteine thiolate, leading to irreversible protein modification and acid release.

Part 4: Safe Handling & Engineering Controls

4.1 Personal Protective Equipment (PPE) Matrix

- Respiratory: Use a full-face respirator with an ABEK (Multi-gas/Vapor) cartridge if working outside a fume hood. Dust generation is a critical inhalation risk.
- Hand Protection:
 - Standard: Nitrile (minimum 0.11 mm) – Splash protection only. Change immediately upon contact.
 - High Risk: Silver Shield® (Laminate) or Viton® – Required for solutions or prolonged handling. Benzylic bromides can permeate nitrile rapidly.
- Eye/Face: Chemical splash goggles + Face shield. Do not use safety glasses alone due to lachrymatory potential.

4.2 Engineering Controls

- Fume Hood: Mandatory. Maintain face velocity > 100 fpm.
- Decontamination Station: Prepare a "Quench Solution" before starting work (see Section 6).

Part 5: Synthesis & Application Context

Context for Researchers: This compound is rarely a final product but a transient intermediate. It is typically synthesized via the reaction of 2-bromo-2-phenylacetyl chloride with ammonia or by the

-bromination of 2-phenylacetamide.

Protocol: Synthesis of **2-Bromo-2-phenylacetamide** (General)

- Reagents: 2-Phenylacetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic AIBN or light source.
- Solvent: Carbon tetrachloride () or Benzene (Caution: Carcinogenic) or Trifluoromethylbenzene (Greener alternative).
- Procedure:
 - Dissolve amide in solvent under inert atmosphere ().
 - Add NBS and initiator. Reflux for 1-2 hours.
 - Observation: Succinimide floats to the top as the reaction proceeds.
 - Workup: Filter hot to remove succinimide. Crystallize filtrate.

Application in Heterocycle Synthesis (Cornforth Rearrangement): Used to synthesize 4-carboalkoxyoxazoles. The

-bromoamide reacts with acyl chlorides to form an imide, which cyclizes upon treatment with acid.

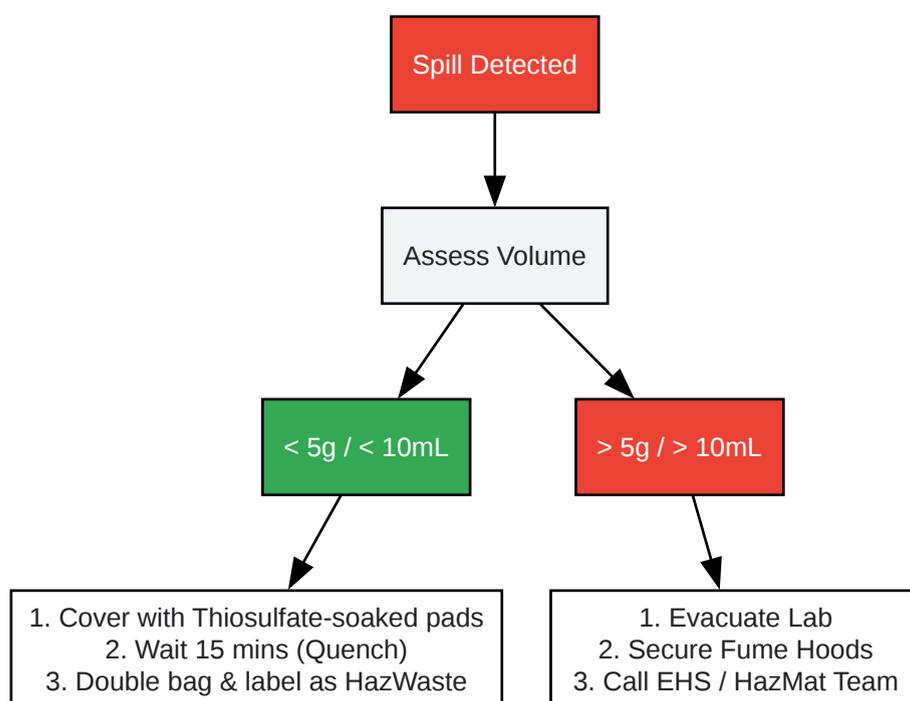
Part 6: Emergency Response & Spill Management

6.1 Decontamination (The "Quench" Principle)

Because the hazard is alkylation, water alone is ineffective. You must use a nucleophile to "scavenge" the bromine.[1]

- Quench Solution: 5% Sodium Thiosulfate () or 5% L-Cysteine in aqueous buffer (pH 8-9).
- Rationale: The thiosulfate/cysteine acts as a sacrificial nucleophile, reacting with the bromoacetamide faster than biological tissue, converting it to a harmless water-soluble adduct.

6.2 Spill Decision Matrix



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Caption: Decision logic for managing spills of **2-bromo-2-phenylacetamide**, prioritizing chemical inactivation for small spills.

References

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